2,4-Dibutoxyphenol
Description
2,4-Dibutoxyphenol is a phenolic derivative characterized by two butoxy (-OCH₂CH₂CH₂CH₃) groups substituted at the 2- and 4-positions of the benzene ring. This structural configuration confers distinct physicochemical properties, such as increased lipophilicity compared to unsubstituted phenol or analogs with smaller substituents. The butoxy groups likely enhance solubility in organic solvents and reduce aqueous solubility, impacting environmental persistence and biological interactions .
Properties
IUPAC Name |
2,4-dibutoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11,15H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCLKQFJGBPYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)O)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibutoxyphenol can be synthesized through the alkylation of 2,4-dihydroxyphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions. The general reaction scheme is as follows:
2,4-Dihydroxyphenol+2Butyl Bromide→2,4-Dibutoxyphenol+2Hydrobromic Acid
Industrial Production Methods: Industrial production of 2,4-Dibutoxyphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibutoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
2,4-Dibutoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibutoxyphenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bisphenol A (BPA)
- Structure : BPA contains two para-hydroxyphenyl groups linked by a propane-2,2-diyl bridge.
- Molecular Formula : C₁₅H₁₆O₂; Molecular Weight : 228.29 g/mol .
- Applications : Widely used in polycarbonate plastics and epoxy resins.
- Key Differences: BPA’s bridged structure increases rigidity and thermal stability, whereas 2,4-Dibutoxyphenol’s linear butoxy chains enhance flexibility and lipophilicity. BPA is a known endocrine disruptor , while 2,4-Dibutoxyphenol’s toxicity remains understudied.
4,4’-Sulfonyldiphenol
- Structure: Two phenol groups connected by a sulfonyl (-SO₂-) bridge.
- Molecular Formula : C₁₂H₁₀O₄S; Molecular Weight : 250.27 g/mol .
- Applications : High-performance polymers (e.g., polysulfones).
- Key Differences: The sulfonyl group is electron-withdrawing, reducing phenolic acidity compared to 2,4-Dibutoxyphenol’s electron-donating butoxy groups. Sulfonyldiphenol exhibits higher thermal stability due to its rigid aromatic-sulfonyl backbone .
Halogenated Phenols (e.g., Triclosan)
- Structure: 5-Chloro-2-(2,4-dichlorophenoxy)phenol (Triclosan) features chlorine substituents.
- Molecular Formula : C₁₂H₇Cl₃O₂; Molecular Weight : 289.54 g/mol .

- Applications : Antimicrobial agent in consumer products.
- Key Differences: Chlorine substituents increase oxidative stability and antimicrobial efficacy compared to butoxy groups. Triclosan’s ecotoxicity is well-documented , whereas 2,4-Dibutoxyphenol’s environmental impact is uncharacterized.
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Toxicity and Regulatory Status
Research Findings and Implications
- Synthetic Utility: Unlike BPA or sulfonyldiphenol, 2,4-Dibutoxyphenol lacks a bridging group, limiting its use in polymer backbones but making it suitable for surface modifications or as a solubilizing agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

